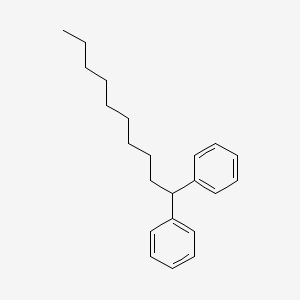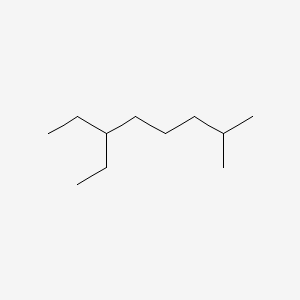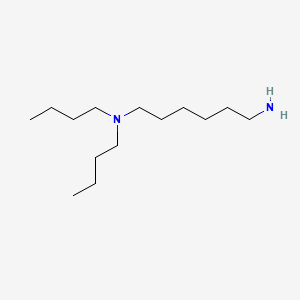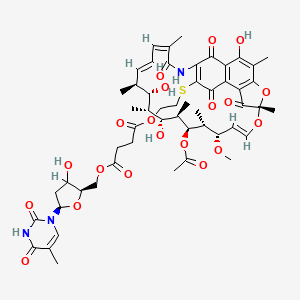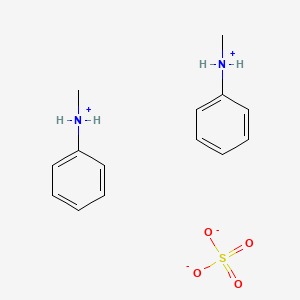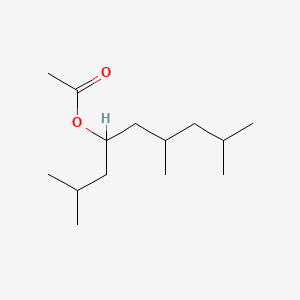
1-Isobutyl-3,5-dimethylhexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-3,5-dimethylhexyl acetate is an organic compound with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol . It is an ester derived from the reaction of acetic acid with 1-isobutyl-3,5-dimethylhexanol. This compound is known for its applications in various industries, including the fragrance and flavor industry, due to its pleasant odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isobutyl-3,5-dimethylhexyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-isobutyl-3,5-dimethylhexanol with acetic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs heterogeneous catalysts like ion exchange resins (e.g., Dowex 50W, Amberlite IR-120, and Amberlite IR-122) . These catalysts offer advantages such as ease of separation from the reaction mixture and reduced side reactions, leading to higher purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutyl-3,5-dimethylhexyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products:
Hydrolysis: 1-isobutyl-3,5-dimethylhexanol and acetic acid.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Applications De Recherche Scientifique
1-Isobutyl-3,5-dimethylhexyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, although specific studies are limited.
Mécanisme D'action
The primary mechanism of action for 1-isobutyl-3,5-dimethylhexyl acetate involves its hydrolysis to 1-isobutyl-3,5-dimethylhexanol and acetic acid . This reaction is catalyzed by esterases in biological systems. The resulting alcohol and acid can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
1-Isobutyl-3,5-dimethylhexanol: The alcohol precursor used in the synthesis of 1-isobutyl-3,5-dimethylhexyl acetate.
Isobutyl acetate: Another ester with similar applications in the fragrance and flavor industry.
3,5-Dimethyl-1-hexanol: A structurally similar alcohol that can form esters with acetic acid.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct olfactory properties. Its branched structure also influences its reactivity and the types of reactions it can undergo compared to linear esters.
Propriétés
Numéro CAS |
71648-37-8 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
2,6,8-trimethylnonan-4-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-10(2)7-12(5)9-14(8-11(3)4)16-13(6)15/h10-12,14H,7-9H2,1-6H3 |
Clé InChI |
HPFLRIHGHUFYEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)CC(CC(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


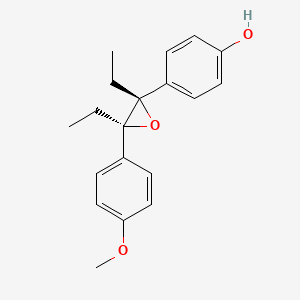

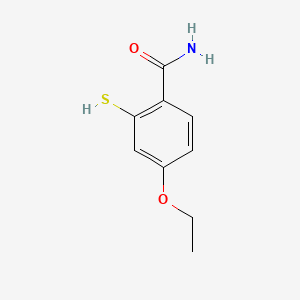
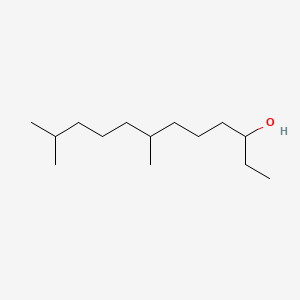

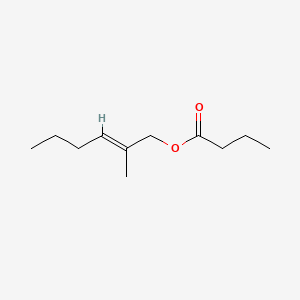
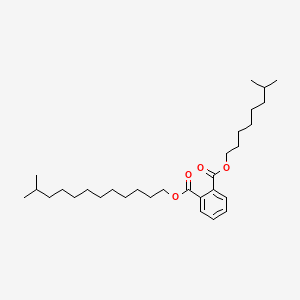
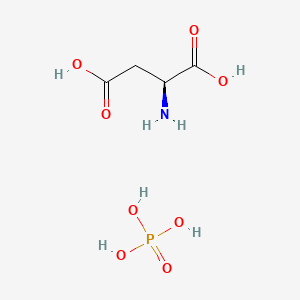
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
